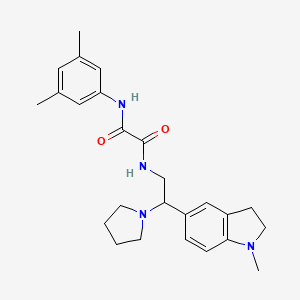

N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

描述

The compound "N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide" is a structurally complex oxalamide derivative.

属性

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-17-12-18(2)14-21(13-17)27-25(31)24(30)26-16-23(29-9-4-5-10-29)19-6-7-22-20(15-19)8-11-28(22)3/h6-7,12-15,23H,4-5,8-11,16H2,1-3H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABLHNCQTAYYIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The oxalamide scaffold is shared with several pharmacologically active compounds. Below is a comparative analysis with structurally related analogues:

Key Findings:

Bioactivity : Unlike 5-FU prodrugs, which are antimetabolites, the oxalamide compound lacks direct evidence of cytotoxic activity. Its mechanism likely differs, possibly involving kinase or receptor modulation .

Selectivity : The 3,5-dimethylphenyl group may enhance lipophilicity and blood-brain barrier penetration compared to simpler aryl groups in analogues like 5-FU prodrugs.

常见问题

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound and its structural analogs?

- Methodological Answer : The synthesis typically involves sequential coupling of aromatic amines with oxalyl chloride derivatives. Critical steps include:

- Protection/deprotection strategies for reactive groups (e.g., indoline NH) to prevent side reactions .

- Coupling optimization : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres .

- Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization to isolate intermediates and final products .

- Yield enhancement : Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of pyrrolidine for alkylation) .

Q. How can spectroscopic techniques confirm the structural integrity of this oxalamide derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., 3,5-dimethylphenyl substituents at δ 2.2–2.4 ppm) and pyrrolidine/indoline backbone integrity .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and absence of unreacted amine groups (N-H stretches ~3300 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₉N₄O₂: 429.2287) to ensure synthetic accuracy .

Q. What in vitro bioassay strategies are appropriate for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or GPCRs using fluorescence-based substrates (e.g., ATPase assays at 10–100 µM compound concentrations) .

- Cell viability assays : Screen against cancer cell lines (e.g., MTT assay) with structural analogs to establish baseline cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with purified receptors .

Advanced Research Questions

Q. What methodologies optimize reaction yields and purity in the final coupling step?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; switch to dichloromethane for acid-sensitive steps .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Ullmann-type couplings to improve efficiency .

- By-product mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess amines post-coupling .

Q. How can SAR studies be systematically conducted using analogs with varying substituents?

- Methodological Answer :

- Substituent libraries : Synthesize analogs with substituted phenyl rings (e.g., 3,4-dimethoxy vs. 3-fluoro-4-methyl) to assess electronic effects .

- Heterocycle variation : Replace pyrrolidine with piperidine/morpholine to evaluate steric impact on bioactivity .

- Pharmacophore mapping : Overlay crystal structures (if available) or docking poses to identify critical interaction motifs .

Q. What analytical approaches resolve discrepancies between computational predictions and experimental bioactivity?

- Methodological Answer :

- Conformational analysis : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess flexibility of the oxalamide linker .

- Solvent effects : Re-run docking studies with explicit water molecules to improve binding affinity predictions .

- Experimental validation : Repeat assays under controlled conditions (e.g., fixed ATP concentrations) to minimize variability .

Q. Which computational techniques elucidate the compound's potential mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR) .

- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies and prioritize analogs for synthesis .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP, CYP450 inhibition) with tools like SwissADME to guide lead optimization .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。